molecular formula C10H13NO3 B034942 N-Methyl-L-tyrosine CAS No. 19897-63-3

N-Methyl-L-tyrosine

Cat. No.: B034942
CAS No.: 19897-63-3
M. Wt: 195.21 g/mol
InChI Key: AXDLCFOOGCNDST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl tyrosine typically involves the N-methylation of tyrosine. One common method is the alkylation of tyrosine using methyl iodide in the presence of a base such as sodium hydroxide . The reaction proceeds under mild conditions and yields N-methyl tyrosine as the primary product.

Industrial Production Methods

Industrial production of N-methyl tyrosine may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, enzymatic methods using tyrosine methyltransferase can be employed for the selective methylation of tyrosine .

Chemical Reactions Analysis

Types of Reactions

N-methyl tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl tyrosine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Unlike tyrosine, N-methyl tyrosine has enhanced lipophilicity and altered electrostatic properties, making it more suitable for certain applications in medicinal chemistry and protein engineering .

Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDLCFOOGCNDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870596
Record name N-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19897-63-3
Record name N-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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